molecular formula C20H19NO5S B2937615 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1797268-99-5

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No.: B2937615
CAS No.: 1797268-99-5
M. Wt: 385.43
InChI Key: HMWRYDBSJMKGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is a synthetic organic compound with the molecular formula C20H19NO5S and a molecular weight of 385.43 g/mol . This chemically complex molecule features a 3,4-dimethoxyphenylacetamide scaffold linked via a methylene bridge to a thiophene ring which is, in turn, functionalized with a furan-2-carbonyl (furoyl) group . This specific structural architecture, incorporating multiple heterocyclic systems (furan and thiophene) and methoxy-substituted aromatic rings, makes it a compound of significant interest in medicinal chemistry research. Heterocyclic compounds like furan and thiophene are prevalent in pharmaceuticals and are frequently explored for their diverse biological activities . Similarly, the 3,4-dimethoxyphenyl group is a common pharmacophore in many biologically active molecules and has been associated with enhanced potency in various therapeutic agents . Researchers may investigate this compound as a key intermediate in the synthesis of more complex molecular entities or as a candidate for screening in various pharmacological assays. Its structure suggests potential for interaction with a range of biological targets, and it can serve as a valuable building block in structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-24-15-7-5-13(10-17(15)25-2)11-19(22)21-12-14-6-8-18(27-14)20(23)16-4-3-9-26-16/h3-10H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWRYDBSJMKGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide (CAS Number: 1797268-99-5) is a synthetic organic molecule that has gained attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19NO5SC_{20}H_{19}NO_5S with a molecular weight of 385.4 g/mol. The structure features a dimethoxyphenyl group and a thiophenyl moiety attached to an acetamide backbone, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC20H19NO5S
Molecular Weight385.4 g/mol
CAS Number1797268-99-5

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. For instance, derivatives exhibiting synergistic effects with known antibiotics such as Ciprofloxacin have been noted. In vitro testing showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral Activity

The antiviral properties of compounds containing furan and thiophene rings have been explored in various research contexts. For example, heterocyclic compounds similar to the target compound have demonstrated significant activity against viral targets, including hepatitis C virus (HCV). Compounds with structural similarities showed IC50 values indicating potent inhibition of viral replication . The specific activity of the target compound remains to be fully elucidated but suggests potential in antiviral applications.

Anticancer Activity

The anticancer properties of related compounds have also been investigated. Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structural features were tested in various cancer cell lines, demonstrating significant cytotoxicity at low concentrations .

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antimicrobial activity of furan-containing compounds revealed that specific modifications led to enhanced efficacy against resistant strains of bacteria .
  • Antiviral Screening : Research on furan-based derivatives indicated their potential as non-peptidomimetic inhibitors for SARS-CoV-2, with some showing low cytotoxicity and promising IC50 values .
  • Cytotoxicity in Cancer Cells : In vitro studies have shown that modifications to the acetamide structure can lead to increased cytotoxicity against various cancer cell lines, suggesting a pathway for further development .

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step reactions, likely involving:

Step 1: Formation of the Thiophene-Furan Intermediate

  • Friedel-Crafts acylation : Furan-2-carbonyl chloride reacts with 5-methylthiophene-2-carbaldehyde to form 5-(furan-2-carbonyl)thiophene-2-carbaldehyde .

  • Reductive amination : The aldehyde is converted to a primary amine (e.g., using NH₃ and NaBH₃CN) .

Step 2: Acetamide Coupling

  • SN2 alkylation : The amine intermediate reacts with 2-(3,4-dimethoxyphenyl)acetyl chloride in acetonitrile under microwave heating (105°C, 3 hours) with K₂CO₃ and KI as catalysts .

  • Hydrolysis : The nitrilium ion intermediate undergoes hydrolysis to yield the final acetamide .

Reaction Scheme

text
Thiophene-furan intermediate + 2-(3,4-dimethoxyphenyl)acetyl chloride → [SN2 with K₂CO₃/KI, CH₃CN, 105°C] → Hydrolysis → Target compound

Hydrolysis of the Acetamide Group

  • Acidic conditions : The acetamide hydrolyzes to form 2-(3,4-dimethoxyphenyl)acetic acid and 5-(furan-2-carbonyl)thiophen-2-yl)methylamine .

    • Conditions : HCl (6M), reflux, 12 hours.

    • Yield : ~85% (theoretical).

Electrophilic Aromatic Substitution on Thiophene

  • Nitration : Thiophene undergoes nitration at the α-position using HNO₃/H₂SO₄.

    • Product : Nitro-substituted derivative (reported in similar thiophene systems) .

  • Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo-thiophene derivatives .

Demethylation of Methoxy Groups

  • BBr₃-mediated demethylation : Converts methoxy groups to hydroxyl groups under anhydrous conditions.

    • Application : Generates polyphenolic analogs for enhanced biological activity.

Nucleophilic Acyl Substitution at Furan Carbonyl

  • Aminolysis : Reacts with amines (e.g., benzylamine) to form furan-2-carboxamide derivatives .

    • Conditions : DMF, 80°C, 6 hours .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling : The brominated thiophene derivative reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl systems .

    • Catalyst : Pd(PPh₃)₄, K₂CO₃, toluene/ethanol.

Late-Stage Functionalization

  • Aldehyde derivatization : The 5-(furan-2-carbonyl)thiophene-2-carbaldehyde intermediate can undergo:

    • Ugi-4CR : Forms peptidomimetics (72% yield) .

    • Grignard addition : Adds alkyl/aryl groups to the aldehyde.

Reaction Data Table

Reaction Type Conditions Products Yield
Hydrolysis (Acetamide)6M HCl, reflux, 12hAcetic acid + Amine85%
Nitration (Thiophene)HNO₃/H₂SO₄, 0°C, 2h5-Nitro-thiophene derivative65%
Demethylation (Methoxy)BBr₃, DCM, -20°C, 4hDihydroxy-phenyl derivative78%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/ethanol, 80°CBiaryl-thiophene compound70%

Mechanistic Insights

  • SN2 in Acetamide Formation : The reaction proceeds via a backside attack by the isocyanide nucleophile on the alkyl halide, forming a nitrilium ion intermediate that hydrolyzes to the acetamide .

  • Electrophilic Thiophene Reactivity : Directed by the electron-donating methyl group, substitutions occur preferentially at the α-position.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Structural Differences: Replaces the furan-thiophene moiety with a sulfonamide-phenoxy group. Synthesis: Likely synthesized via sulfonylation and amidation, though yields are unspecified.
  • 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide Structural Differences: Substitutes 3,4-dimethoxyphenyl with 3,4-dichlorophenyl and replaces the thiophene-furan group with a thiazole ring. Crystallography: Exhibits a 61.8° dihedral angle between dichlorophenyl and thiazole rings, influencing packing via N–H⋯N hydrogen bonds . Synthetic Yield: Not explicitly stated, but analogous reactions using carbodiimides are common .

Heterocyclic Modifications

  • N-((5-(4-Fluorophenyl)Furan-2-yl)methyl)-2-(Thiophen-2-yl)acetamide

    • Structural Differences : Features a 4-fluorophenyl-furan group instead of 3,4-dimethoxyphenyl and lacks the furan-2-carbonyl substituent.
    • Molecular Weight : 315.4 g/mol (vs. ~417.5 g/mol for the target compound, estimated from similar structures) .
    • Applications : Structural simplicity may enhance bioavailability compared to bulkier analogues.
  • N-[5-(3,4-Dimethoxybenzyl)-1,3,4-Thiadiazol-2-yl]-2-(Phenylsulfanyl)acetamide

    • Structural Differences : Incorporates a thiadiazole ring and phenylsulfanyl group.
    • Physicochemical Properties : Density = 1.35 g/cm³; pKa = 7.93, indicating moderate solubility .
    • Synthetic Flexibility : Thiadiazole rings are versatile intermediates for further functionalization.

Key Structural and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (electron-donating) may enhance solubility and metabolic stability compared to dichlorophenyl analogues (electron-withdrawing) .
  • Heterocyclic Influence : Thiophene-furan hybrids (target compound) likely exhibit distinct electronic properties versus thiazole or thiadiazole-containing analogues, affecting binding interactions .
  • Biological Potential: ACE2-targeting sulphonamide derivatives suggest that the target compound’s furan-thiophene motif could be optimized for similar therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis can leverage carbodiimide-mediated coupling (e.g., EDC/HCl) between a 3,4-dimethoxyphenylacetic acid derivative and a thiophene-based amine precursor, as demonstrated for structurally analogous acetamides . Key steps include:

  • Activation of the carboxylic acid with a coupling agent (e.g., EDC) in dichloromethane at 273 K.
  • Addition of the amine component (e.g., (5-(furan-2-carbonyl)thiophen-2-yl)methylamine) under inert conditions.
  • Monitoring reaction progression via TLC and purification via recrystallization (e.g., methanol/acetone mixtures) .
    • Optimization : Adjust molar ratios (e.g., 1:1.2 for acid:amine) and use triethylamine as a base to neutralize HCl byproducts.

Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?

  • Methodological Answer :

  • NMR : Confirm methoxy groups (δ 3.7–3.9 ppm for OCH₃), aromatic protons (δ 6.7–7.5 ppm for phenyl/thiophene), and amide NH (δ ~8.5 ppm) .
  • X-ray Crystallography : Resolve torsional angles between the dimethoxyphenyl and thiophene rings, as seen in related compounds (e.g., 61.8° twist in dichlorophenyl-thiazol derivatives) .
  • Mass Spectrometry : Verify molecular weight (estimated ~430–450 g/mol) via HRMS or LC-MS.

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural motifs:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (thiophene and furan moieties are known for antimicrobial properties) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Test inhibition of COX-2 or kinases (acetamide derivatives often target these pathways) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2 active site). Parameterize the furan-carbonyl group for hydrogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on activity using descriptors like logP and polar surface area .

Q. What advanced strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Dose-Response Refinement : Use 8–10 concentration points (0.1–100 µM) with triplicate measurements to improve reproducibility .
  • Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of methoxy groups) .
  • Off-Target Screening : Profile against a panel of 50+ receptors/enzymes (Eurofins CEREP panel) to rule out nonspecific effects .

Q. How does the compound’s stereoelectronic profile influence its reactivity and interactions?

  • Methodological Answer :

  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (Gaussian 16, B3LYP/6-31G*) .
  • NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from methoxy O to aromatic π-system) .
  • Crystal Packing Analysis : Map hydrogen-bonding networks (e.g., N–H⋯N motifs) to explain solubility and crystallinity trends .

Q. What environmental fate studies are critical for assessing ecological risks?

  • Methodological Answer :

  • Biodegradation Assays : OECD 301F test to measure % degradation in 28 days .
  • Aquatic Toxicity : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) .
  • Soil Adsorption : Determine Koc values via batch equilibrium method; high Koc (>1000) suggests persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.